Tetramethylfluthrin
Overview
Description
Tetramethylfluthrin is a fluorine-containing pyrethroid insecticide . It has a strong contact effect and an excellent knockout effect on mosquitoes . Its insecticidal toxicity is more than 17 times that of dexmolenthrin, and it can effectively control mosquitoes, flies, cockroaches, and whiteflies .
Molecular Structure Analysis
This compound has a molecular formula of C17H20F4O3 . Its average mass is 348.332 Da and its monoisotopic mass is 348.134857 Da .Physical and Chemical Properties Analysis
This compound has a molecular formula of C17H20F4O3 and a molar mass of 348.33 .Scientific Research Applications
Neurotoxic Effects and Ion Currents in Cells
Tetramethylfluthrin, specifically Tefluthrin, is known for its acute neurotoxic effects. A study investigated its impact on ion currents in pituitary tumor (GH3) cells and hypothalamic (GT1-7) neurons. The findings revealed that Tefluthrin increases the amplitude of voltage-gated Na+ current (INa), suggesting its potential effect on endocrine or neuroendocrine functions (Wu et al., 2009).
Ecotoxicological Effects on Earthworms
Another study focused on the enantiomer-specific acute toxicity of Tefluthrin to the earthworm Eisenia fetida, revealing that it causes intestinal damage, body weight changes, and DNA damage due to oxidative stress. This highlights the significance of using chiral compounds in agriculture to mitigate soil ecosystem damage (Wen et al., 2020).
Trends in Urinary Metabolite Concentrations
Research on the urinary metabolite concentrations of novel hygiene-used pyrethroids, including Tefluthrin, in Japanese children, indicates an increase in exposure over the past decade. This study emphasizes the need for monitoring exposure to hygiene-PYRs like Tefluthrin (Hamada et al., 2020).
Metabolism, Food Residues, and Mechanisms of Action
Tefluthrin's metabolism in mammals involves hydrolysis and oxidation, leading to potential human health risks due to residues in agricultural and animal-derived products. This research calls for rational use and attention to residual toxicity (Wang et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F4O3/c1-16(2)14(17(16,3)4)15(22)24-7-9-12(20)10(18)8(6-23-5)11(19)13(9)21/h14H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEPLROGLDYWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058199 | |
Record name | Tetramethylfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84937-88-2 | |
Record name | Tetramethylfluthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl-2,2,3,3-tetramethyl cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAMETHYLFLUTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO66792TNA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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